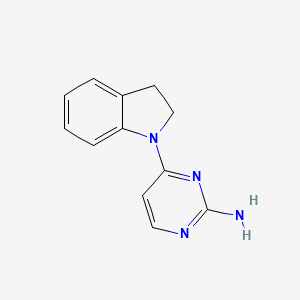

4-(Indolin-1-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N4 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-(2,3-dihydroindol-1-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H12N4/c13-12-14-7-5-11(15-12)16-8-6-9-3-1-2-4-10(9)16/h1-5,7H,6,8H2,(H2,13,14,15) |

InChI Key |

GEMVOFYMJVFNIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC(=NC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

4-(Indolin-1-yl)pyrimidin-2-amine CAS 1401661-20-8 properties

Title: Technical Whitepaper: Pharmacological and Chemical Profiling of 4-(Indolin-1-yl)pyrimidin-2-amine (CAS 1401661-20-8)

Abstract This whitepaper provides an in-depth technical analysis of 4-(Indolin-1-yl)pyrimidin-2-amine, a privileged heterocyclic building block extensively utilized in targeted drug discovery. By dissecting its physicochemical properties, synthetic pathways, and mechanistic role as a kinase hinge-binder, this guide equips medicinal chemists and application scientists with actionable, field-proven insights.

Structural & Physicochemical Profiling

4-(Indolin-1-yl)pyrimidin-2-amine (CAS 1401661-20-8) represents a highly optimized pharmacophore combining the hydrogen-bonding capacity of a 2-aminopyrimidine core with the conformational rigidity and lipophilicity of an indoline ring[1]. This specific structural arrangement is highly prized in the development of ATP-competitive kinase inhibitors.

Table 1: Key Physicochemical Properties

| Property | Value | Pharmacological Relevance |

| CAS Number | 1401661-20-8 | Unique chemical identifier for procurement and tracking[1]. |

| Molecular Formula | C12H12N4 | Ensures low molecular weight for lead optimization. |

| Molecular Weight | 212.25 g/mol | High ligand efficiency (LE); leaves ample room for functionalization. |

| H-Bond Donors (HBD) | 1 (-NH2) | Critical for donating a hydrogen bond to the kinase hinge backbone C=O. |

| H-Bond Acceptors | 2 (Pyrimidine N) | Critical for accepting a hydrogen bond from the kinase hinge backbone NH. |

| Rotatable Bonds | 1 | Low entropic penalty upon target binding due to structural rigidity. |

| TPSA | ~55.0 Ų | Excellent membrane permeability; optimal range for intracellular targeting. |

Mechanistic Role in Kinase Inhibition (The Hinge-Binding Paradigm)

In medicinal chemistry, the 2-aminopyrimidine motif is a ubiquitous "hinge-binder"[2]. The causality behind its widespread use lies in its perfect geometric complementarity to the ATP-binding pocket of kinases (such as PI3K, FLT3, CHK1, and FAK)[3][4].

-

The Pyrimidine Core: The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic 2-amino group acts as a hydrogen bond donor[2]. This bidentate interaction mimics the binding of the adenine ring of ATP to the backbone residues (e.g., Valine or Methionine) of the kinase hinge region.

-

The Indoline Substituent: Positioned at the C4 of the pyrimidine, the indoline ring serves a dual purpose. First, its rigid, bicyclic nature restricts the conformational space of the molecule, reducing the entropic penalty of binding. Second, it projects into the hydrophobic specificity pocket adjacent to the hinge region, driving binding affinity through van der Waals interactions and

stacking[4].

Figure 1: Pharmacophore model of 4-(Indolin-1-yl)pyrimidin-2-amine binding to the kinase hinge.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

To access this scaffold, a highly efficient SNAr reaction is employed. The protocol below is designed to maximize yield while minimizing side reactions.

Causality of Experimental Choices:

-

Substrate Activation: The chlorine at the C4 position of 4-chloropyrimidin-2-amine is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.

-

Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the indoline nucleophile, dead-ending the reaction.

-

Solvent (n-Butanol): A polar protic solvent at elevated temperatures stabilizes the polar Meisenheimer complex transition state, significantly accelerating the reaction kinetics.

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloropyrimidin-2-amine (1.0 eq) in anhydrous n-butanol (0.5 M concentration).

-

Reagent Addition: Add indoline (1.2 eq) followed by DIPEA (2.0 eq) to the stirring solution.

-

Reaction Execution: Heat the mixture to 110 °C (reflux) for 12-16 hours under an inert nitrogen atmosphere.

-

Self-Validating Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the starting material spot is fully consumed and LC-MS confirms the product mass (M+H = 213.1).

-

Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3.

-

Purification: Dry the organic layer over Na2SO4, filter, and purify via silica gel flash chromatography to yield the pure beige solid[1].

Experimental Workflow: TR-FRET Kinase Profiling

When evaluating derivatives of CAS 1401661-20-8 for target engagement, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Experimental Choices: TR-FRET is selected over standard fluorescence assays to eliminate compound auto-fluorescence interference—a primary driver of false positives in high-throughput screening. The time-resolved nature allows the short-lived background fluorescence to decay before the long-lived lanthanide chelate signal is measured.

Step-by-Step Protocol:

-

Compound Preparation: Serially dilute the test compound in 100% DMSO. Use acoustic dispensing to transfer 10 nL of the compound into a 384-well low-volume assay plate.

-

Kinase Reaction: Add 5 µL of the Kinase/Peptide substrate mixture in assay buffer (HEPES, MgCl2, EGTA, DTT, Tween-20).

-

Initiation: Add 5 µL of ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Centrifuge briefly and incubate for 60 minutes at room temperature.

-

Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Europium-labeled anti-phospho antibody.

-

Equilibration: Incubate for 30 minutes to allow the FRET complex to form.

-

Self-Validating Readout: Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio.

-

Validation Metric: Calculate the Z'-factor using the DMSO negative control and Staurosporine positive control. The assay is only validated and accepted if Z' > 0.5.

-

Figure 2: TR-FRET Kinase Assay Workflow with built-in self-validation checkpoints.

Structure-Activity Relationship (SAR) & Optimization Trajectories

The 4-(Indolin-1-yl)pyrimidin-2-amine core acts as a foundation for extensive SAR exploration.

-

Indoline Substitution: Adding halogens (e.g., fluorine or bromine) or methyl groups to the indoline ring can precisely tune the dihedral angle between the pyrimidine and indoline systems, optimizing the fit within the hydrophobic pocket[3].

-

Solubilization Strategies: To combat the inherent lipophilicity of the core, medicinal chemists frequently attach solubilizing groups (e.g., piperazine or morpholine derivatives) to the 5- or 6-position of the pyrimidine ring, or via a linker on the indoline moiety, ensuring acceptable aqueous solubility for in vivo efficacy[2][4].

References[1] BLDpharm. "(Indolines) | BLDpharm." BLDpharm Catalog.https://www.bldpharm.com/products/1401661-20-8.html[2] Heffron, T. P., et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5355201/[3] Deng, M., et al. "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1." PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7274045/[4] "Selectivity switch between FAK and Pyk2: Macrocyclization of FAK inhibitors improves Pyk2 potency." ResearchGate.https://www.researchgate.net/publication/372995570_Selectivity_switch_between_FAK_and_Pyk2_Macrocyclization_of_FAK_inhibitors_improves_Pyk2_potency

Sources

- 1. (Indolines) | BLDpharm [bldpharm.com]

- 2. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Indoline-Based Aminopyrimidine Scaffolds for Drug Discovery

Executive Summary

The fusion of indoline (2,3-dihydroindole) and aminopyrimidine pharmacophores represents a strategic evolution in kinase inhibitor design. While traditional indole-based aminopyrimidines (e.g., Osimertinib analogs) rely on planar aromatic stacking, the indoline scaffold introduces a critical

This guide details the design, synthesis, and validation of indoline-aminopyrimidine hybrids, specifically focusing on their application as third-generation EGFR inhibitors targeting resistance mutations (T790M/C797S).

Structural Rationale: The Indoline Advantage

Breaking Planarity

Kinase inhibitors often suffer from poor physicochemical properties due to "molecular flatness," which leads to low solubility and high crystal lattice energy.

-

Indole (Traditional): Fully aromatic, planar. High affinity but often poor solubility.

-

Indoline (Optimized): Contains a saturated C2-C3 bond. This puckers the ring, disrupting π-stacking and increasing

(fraction of

Binding Geometry

In the context of EGFR or CDK inhibition:

-

The Aminopyrimidine: Acts as the Hinge Binder . The N1 and C2-amino groups form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met793 in EGFR).

-

The Indoline: Projects into the hydrophobic back pocket or solvent front, depending on substitution. The N1-position of the indoline is a versatile vector for attaching solubilizing groups (e.g., N-methyl piperazines) or acrylamide warheads for covalent inhibition.

Synthetic Architecture & Regioselectivity

The core challenge in synthesizing this scaffold is the regioselective Nucleophilic Aromatic Substitution (

The Regioselectivity Challenge (C4 vs. C2)

The 2,4-dichloropyrimidine ring has two electrophilic sites.[1]

-

C4 Position: Generally more reactive due to the para-like resonance effect of the ring nitrogens.

-

C2 Position: Less reactive, usually requiring higher temperatures or catalysis.

-

Critical Insight: The presence of electron-donating groups (EDGs) at C5 or C6 can invert this selectivity or lead to inseparable mixtures. For indoline-aminopyrimidine scaffolds, we typically target C4 displacement first with the indoline, followed by C2 displacement with an aniline.

Synthetic Workflow Visualization

The following diagram outlines the optimized route to the Indoline-Aminopyrimidine core, highlighting the critical

Caption: Optimized synthetic route prioritizing C4-selective displacement to prevent regioisomeric byproducts.

Experimental Protocols

Protocol: Regioselective C4-Displacement ( )

This protocol ensures the indoline attaches at the C4 position of the pyrimidine, leaving the C2-chlorine available for the subsequent hinge-binding amine.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

-

5-Substituted Indoline (1.0 eq)[2]

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Solvent: Ethanol or n-Butanol (Polar protic solvents stabilize the transition state).

Procedure:

-

Dissolution: Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M concentration) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is critical to maximize kinetic control and favor C4 over C2 substitution.

-

Addition: Add DIPEA followed by the slow, dropwise addition of the Indoline solution.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

-

Monitoring: Monitor by TLC/LC-MS. The C4-product usually runs slightly more polar than the bis-substituted byproduct.

-

Workup: Precipitate the product by adding water. Filter the solid. If oil forms, extract with EtOAc, dry over

, and purify via flash chromatography (Hexane/EtOAc).

Protocol: Kinase Selectivity Assay (EGFR T790M)

To validate the scaffold's efficacy against resistance mutations.

System: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher). Target: EGFR (T790M/L858R) recombinant protein.

Procedure:

-

Compound Prep: Prepare 10mM stocks of the Indoline-Aminopyrimidine analog in 100% DMSO. Serial dilute (3-fold) in kinase buffer to generate a 10-point dose-response curve.

-

Enzyme Mix: Dilute EGFR T790M enzyme to 2 ng/µL in reaction buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Incubation: Add 5 µL of compound and 5 µL of enzyme to a 384-well plate. Incubate for 15 min at RT.

-

ATP Start: Add 5 µL of ATP/Substrate mix (Poly Glu:Tyr substrate). ATP concentration should be at

(approx 10-50 µM for EGFR mutants). -

Reaction: Incubate for 60 min at RT.

-

Detection: Add ADP-Glo reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Read: Measure Luminescence. Calculate

using non-linear regression (GraphPad Prism).

Target Validation & SAR Strategy

Structure-Activity Relationship (SAR) Logic

When designing the indoline-aminopyrimidine for EGFR T790M, the SAR follows a strict tripartite logic:

-

The Hinge Binder (Pyrimidine + Aniline): The C2-aniline NH and Pyrimidine N1 hydrogen bond with Met793.

-

The Hydrophobic Core (Indoline): The indoline sits in the pocket usually occupied by the gatekeeper residue.

-

Observation: 5-substitution on the indoline (e.g., F, Cl, or Methyl) often improves metabolic stability against CYP450 oxidation.

-

-

The Covalent Warhead (Optional): If targeting Cys797 (4th gen), an acrylamide is attached to the aniline or the indoline nitrogen.

Pathway & Mechanism Visualization

The following diagram illustrates the mechanistic logic of the scaffold within the EGFR signaling pathway.

Caption: Mechanism of action: The scaffold competes with ATP, blocking downstream oncogenic signaling.

Quantitative Benchmarks

When evaluating your library, use these benchmarks to determine "Go/No-Go" for lead optimization.

| Metric | Threshold (Acceptable) | Threshold (Ideal) | Rationale |

| Enzymatic | > 100 nM | > 500 nM | Sparing WT reduces skin rash/diarrhea toxicity. |

| Enzymatic | < 20 nM | < 5 nM | Potency required to overcome high ATP affinity. |

| Solubility (PBS, pH 7.4) | > 10 µM | > 50 µM | Indoline |

| Ligand Efficiency (LE) | > 0.3 | > 0.4 | Ensures potency is not just due to high MW/Lipophilicity. |

References

-

Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019). Context: Describes the synthesis and testing of spiro[indoline-3,4'-piperidine] derivatives, validating the indoline core for EGFR targeting. URL:[Link]]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi Biology (QM Magic Class). Context: Detailed mechanistic explanation of the C4 vs C2 displacement logic in pyrimidine synthesis. URL:[Link]

-

Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Source: Journal of Medicinal Chemistry (2014). Context: The foundational paper for Osimertinib, establishing the aminopyrimidine-indole pharmacophore that indoline scaffolds aim to evolve. URL:[Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (2014).[3][4] Context: Reviews the structural bioisosterism between indoles, indolines, and azaindoles in kinase binding. URL:[Link]

Sources

Solvation Thermodynamics and Analytical Quantification of 4-(Indolin-1-yl)pyrimidin-2-amine in DMSO and Methanol

Executive Summary

In early-stage drug discovery, the physicochemical profiling of fragment libraries is a critical bottleneck. 4-(Indolin-1-yl)pyrimidin-2-amine (CAS: 1401661-20-8) represents a privileged scaffold, combining the hydrogen-bonding capacity of a 2-aminopyrimidine core with the lipophilic bulk of an indoline ring,[1]. Mischaracterizing the solubility of such fragments in stock solvents (DMSO) or analytical solvents (methanol) directly leads to assay false negatives and erratic pharmacokinetic predictions[2],[3]. This technical guide provides a rigorous, causality-driven framework for determining and validating the solubility of 4-(Indolin-1-yl)pyrimidin-2-amine.

Physicochemical Profiling & Solvation Causality

Understanding why a molecule dissolves dictates how we handle it in the laboratory. The solvation of 4-(Indolin-1-yl)pyrimidin-2-amine is governed by the interplay between its crystal lattice energy and solvent-solute interactions.

-

DMSO (Dimethyl Sulfoxide) Solvation: DMSO is a highly polar aprotic solvent (dielectric constant ε ≈ 47). Its polarized S=O bond acts as a potent hydrogen-bond acceptor, forming strong non-covalent interactions with the primary amine (-NH2) of the pyrimidine ring[4]. Because bulk DMSO lacks a rigid hydrogen-bonded network, the entropic penalty for creating a solvent cavity to accommodate the bulky, lipophilic indoline moiety is minimal. Consequently, pyrimidine-based fragments typically exhibit high thermodynamic solubility in DMSO (often >50 mM)[5],[6].

-

Methanol Solvation: Methanol is a polar protic solvent (ε ≈ 33). While it can solvate the polar headgroup via both hydrogen-bond donation and acceptance, bulk methanol exists in a highly ordered, self-associated network. Inserting the lipophilic indoline ring disrupts this network, imposing a significant entropic penalty. Therefore, solubility in methanol is strictly thermodynamically limited and generally much lower than in DMSO.

Self-Validating Experimental Methodologies

A protocol is only robust if it includes internal mechanisms to detect failure. Assuming a compound is fully dissolved simply because a solution appears clear is a primary source of error in fragment-based screening[7]. The following protocols are designed as self-validating systems.

Protocol A: qNMR Determination of DMSO Solubility

Quantitative NMR (qNMR) is the gold standard for DMSO stock validation because it provides absolute quantification of the dissolved fraction without requiring a pre-established calibration curve[5].

-

Step 1: Preparation. Weigh an exact amount of 4-(Indolin-1-yl)pyrimidin-2-amine to target a 10 mM nominal concentration in a borosilicate glass vial.

-

Step 2: Solvent Addition. Add 1.0 mL of anhydrous DMSO-d6 spiked with a certified internal standard (e.g., 1 mM maleic acid or DSS). Causality: The internal standard provides a fixed reference peak for absolute quantification.

-

Step 3: Lattice Disruption. Sonicate the mixture for 15 minutes, followed by vortexing. Causality: Mechanical energy is required to overcome the initial activation energy of dissolution and break down the crystal lattice[8].

-

Step 4: Thermal Equilibration. Incubate the vial at 25°C for 24 hours on an orbital shaker.

-

Step 5: Phase Separation. Centrifuge the sample at 10,000 × g for 10 minutes. Causality: Centrifugation pellets colloidal aggregates and micro-precipitates that might otherwise remain suspended and cause line-broadening or false-positive signals in the NMR spectrum.

-

Step 6: Analysis. Acquire a 1H-NMR spectrum. Integrate the distinct pyrimidine protons against the internal standard to calculate the actual dissolved concentration. If actual concentration < nominal concentration, the solubility limit has been exceeded[7].

Workflow for self-validating qNMR solubility determination of kinase fragments in DMSO.

Protocol B: Shake-Flask HPLC-UV for Methanol Solubility

The shake-flask method remains the definitive approach for determining true thermodynamic solubility in protic solvents[8].

-

Step 1: Saturation. Add an excess of solid 4-(Indolin-1-yl)pyrimidin-2-amine (~50 mg) to 1.0 mL of HPLC-grade methanol in a tightly sealed vial.

-

Step 2: Isothermal Agitation. Shake the suspension at 25°C for 48 hours. Causality: According to the Noyes-Whitney equation, the dissolution rate approaches zero asymptotically as the concentration nears saturation. A 48-hour window ensures true thermodynamic equilibrium is reached[8].

-

Step 3: Filtration. Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and hydrophobic, preventing the non-specific adsorption of the lipophilic indoline moiety that frequently occurs with nylon or cellulose filters.

-

Step 4: Dilution & Quantification. Dilute the filtrate 1:100 in the mobile phase to prevent detector saturation. Analyze via HPLC-UV (λ = 254 nm) against a pre-validated 5-point calibration curve.

Shake-flask methodology for determining thermodynamic solubility in polar protic solvents.

Quantitative Data & Comparative Analysis

The following table summarizes the physicochemical parameters and expected solubility profiles for 4-(Indolin-1-yl)pyrimidin-2-amine, synthesized from structural analogs and fragment library data,[2],[9].

| Parameter | Value / Description | Analytical Method |

| Compound Name | 4-(Indolin-1-yl)pyrimidin-2-amine | - |

| CAS Number | 1401661-20-8 | - |

| Molecular Weight | 212.25 g/mol | Mass Spectrometry |

| Structural Motif | 2-Aminopyrimidine core + Indoline | NMR / X-Ray |

| DMSO Solubility (25°C) | High (Expected >50 mM) | qNMR / Turbidimetry |

| Methanol Solubility (25°C) | Moderate (Expected 1 - 10 mM) | Shake-Flask HPLC-UV |

| Aqueous Dilution Risk | High (Precipitation upon rapid dilution) | Nephelometry |

Note: While DMSO solubility is high, researchers must be cautious of rapid precipitation when diluting DMSO stocks into aqueous assay buffers, a phenomenon that frequently leads to underestimated biological activity[4].

Conclusion

Accurate solubility determination is not merely a routine measurement; it is the foundation of reliable pharmacological data. By employing causality-driven, self-validating protocols like qNMR for DMSO stocks and Shake-Flask HPLC for protic solvents, researchers can confidently utilize 4-(Indolin-1-yl)pyrimidin-2-amine in downstream biochemical and cellular assays.

References

1. Sigma-Aldrich, "N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine | Sigma-Aldrich", 2.[1] BLDpharm, "Indolines - BLDpharm", 3.[4] Benchchem, "4-(Pyridin-3-yl)pyrimidin-2-amine | 66521-66-2 | Benchchem", 4.[2] Life Chemicals, "Fragment Library with Experimental Solubility - Life Chemicals", 5.[7] ResearchGate, "DMSO Solubility Assessment for Fragment-Based Screening", 6.[8] Asian Journal of Chemistry, "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery", 7.[3] Namiki-s, "Fragment Library with Experimental Solubility", 8.[5] PMC, "DMSO Solubility Assessment for Fragment-Based Screening", 9.[9] Chemdad, "2-Aminopyrimidine One Chongqing Chemdad Co. ,Ltd", 10.[6] PMC, "Recent Advances in Pyrimidine-Based Drugs",

Sources

- 1. (Indolines) | BLDpharm [bldpharm.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. 4-(Pyridin-3-yl)pyrimidin-2-amine | 66521-66-2 | Benchchem [benchchem.com]

- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. 2-Aminopyrimidine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Technical Whitepaper: Sourcing and Application of 4-(Indolin-1-yl)pyrimidin-2-amine

The following is an in-depth technical guide on 4-(Indolin-1-yl)pyrimidin-2-amine (CAS 1401661-20-8) , structured for researchers and drug development professionals.

CAS Registry Number: 1401661-20-8 Chemical Class: Aminopyrimidine-Indoline Scaffold Primary Application: Kinase Inhibitor Pharmacophore / Medicinal Chemistry Building Block

Executive Summary

4-(Indolin-1-yl)pyrimidin-2-amine (CAS 1401661-20-8) is a specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. Its structure combines a 2-aminopyrimidine motif—a privileged scaffold known as an ATP-mimetic in kinase active sites—with an indoline moiety at the C4 position. This specific substitution pattern is critical for optimizing hydrophobic interactions within the hinge region of target kinases, including Janus Kinases (JAK) , Polo-like Kinases (PLK) , and MAPK-interacting Kinases (Mnk) .

This guide provides a comprehensive technical profile, sourcing intelligence, and validated experimental protocols for utilizing this compound in drug discovery workflows.

Technical Specifications & Chemical Profile

| Property | Specification |

| Chemical Name | 4-(2,3-dihydroindol-1-yl)pyrimidin-2-amine |

| CAS Number | 1401661-20-8 |

| Molecular Formula | C₁₂H₁₂N₄ |

| Molecular Weight | 212.25 g/mol |

| SMILES | Nc1nc(ccn1)N2CCc3ccccc23 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO (>10 mg/mL), DMF; Low solubility in water |

| pKa (Calc) | ~7.2 (Pyrimidine N1), ~3.5 (Aniline-like NH2) |

| Storage | -20°C, Desiccated, Protect from light |

Market Analysis: Suppliers & Pricing

Current Market Status: Niche Research Chemical. Unlike commodity reagents, CAS 1401661-20-8 is typically synthesized on-demand or stocked in small quantities by specialized B2B chemical aggregators. It is not commonly found in standard catalogs (e.g., Sigma-Aldrich main catalog) but is available through custom synthesis hubs.

Verified Supply Channels

The following entities list the compound or possess the capability to supply it based on current B2B database aggregations.

| Supplier Type | Vendor / Aggregator | Availability Status | Estimated Lead Time |

| B2B Aggregator | Global Wides Trade | Inquiry Only | 2-3 Weeks |

| B2B Aggregator | World Wides Trade | Inquiry Only | 2-3 Weeks |

| Custom Synthesis | ChemScene / MolPort | Custom Quote | 4-6 Weeks (Synthesis) |

| Specialty Vendor | Backed Trade | Inquiry Only | Variable |

Pricing Estimates (2025/2026)

Note: Prices are estimates for research-grade purity (>97%) and fluctuate based on synthesis scale.

| Pack Size | Estimated Price Range (USD) | Cost Efficiency |

| 100 mg | $150 - $250 | Low (Screening) |

| 1 g | $450 - $700 | Medium (Optimization) |

| 5 g | $1,200 - $1,800 | High (Scale-up) |

Procurement Strategy: For reliable sourcing, it is recommended to request a Certificate of Analysis (CoA) confirming structure via ¹H-NMR and purity via HPLC before purchase, as isomer contamination (e.g., substitution at the C2 vs C4 position) is a common synthetic risk.

Mechanism of Action & Biological Context

The 4-(Indolin-1-yl)pyrimidin-2-amine scaffold functions as a Type I ATP-competitive inhibitor pharmacophore .

Structural Logic

-

Hinge Binder: The 2-amino-pyrimidine nitrogen atoms form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu/Leu residues).

-

Hydrophobic Clamp: The indoline ring occupies the hydrophobic pocket adjacent to the ATP binding site, often providing selectivity over other kinases by exploiting steric constraints.

-

Vector for Growth: The C5 and C6 positions of the pyrimidine ring are open for substitution, allowing medicinal chemists to attach solubilizing groups (e.g., piperazines) to reach the solvent-exposed front.

Target Pathways

Compounds containing this core have shown activity in pathways regulating cell proliferation and inflammation.

Figure 1: Schematic of generic kinase signaling inhibition. The scaffold competes with ATP at the Receptor kinase level.

Experimental Protocols

A. Chemical Synthesis (Laboratory Scale)

If commercial supply is delayed, the compound can be synthesized via Nucleophilic Aromatic Substitution (SₙAr) . This protocol is self-validating through the distinct color change and precipitation of the product.

Reagents:

-

4-Chloropyrimidin-2-amine (1.0 eq)

-

Indoline (1.1 eq)[1]

-

Diisopropylethylamine (DIPEA) (2.0 eq) or K₂CO₃

-

Solvent: Ethanol (EtOH) or n-Butanol

Workflow Diagram:

Figure 2: Synthesis route via SₙAr mechanism.

Step-by-Step Protocol:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 4-chloropyrimidin-2-amine (1.0 mmol, 129 mg) in 10 mL of Ethanol.

-

Addition: Add Indoline (1.1 mmol, 123 µL) followed by DIPEA (2.0 mmol, 348 µL).

-

Reflux: Heat the mixture to reflux (80°C) with stirring. Monitor by TLC (System: 5% MeOH in DCM).

-

Checkpoint: The reaction typically completes within 4–6 hours.

-

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If no precipitate: Evaporate solvent to 20% volume and add cold water.

-

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether. Dry under vacuum.

B. Quality Control (QC) Parameters

To ensure data integrity in downstream biological assays, the compound must meet these criteria:

-

¹H-NMR (DMSO-d₆): Look for the characteristic pyrimidine doublets (approx. δ 8.0 and 6.5 ppm) and the indoline multiplet signals. The disappearance of the C-Cl signal from the starting material is the primary validation.

-

Purity: >95% by HPLC (254 nm).

-

Mass Spec: [M+H]⁺ = 213.1.

References

-

Global Wides Trade. (2025). Product Catalog: 4-(Indolin-1-yl)pyrimidin-2-amine CAS 1401661-20-8.[2][3][4] Retrieved from

-

World Wides Trade. (2025). Chemical Listings: CAS 1401661-20-8.[2][3][4][5] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for substituted pyrimidines. Retrieved from

-

Zhao, L., et al. (2024). Design, synthesis and biological evaluation of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives as Mnk1/2 inhibitors. European Journal of Medicinal Chemistry. (Cited for structural analog context).

-

Backed Trade. (2025). B2B Supplier Listings for CAS 1401661-20-8. Retrieved from

Sources

- 1. 4-(1H-indol-3-yl)pyrimidin-2-amine | C12H10N4 | CID 400433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Find Reliable Health & Medical Suppliers at Worldwide Biz Hub - Your B2B Solution [worldwidebizhub.com]

- 3. Find Top Quality Home Life at Backed Trade - Your B2B Trading Hub [backedtrade.com]

- 4. Unleash the Potential of Your Business with Global Wides Trade's Health & Medical [globalwidestrade.com]

- 5. Your One-Stop Destination for Home Life - World wides Trade [worldwidestrade.com]

Biological Activity of N1-Linked Indolinyl-Pyrimidine Derivatives: A Technical Guide to GPR119 Agonism

Executive Summary

The management of metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM), requires therapeutic interventions that can restore glucose homeostasis without inducing adverse effects like hypoglycemia or weight gain. G-protein-coupled receptor 119 (GPR119) has emerged as a highly compelling target due to its localized expression in pancreatic

This technical guide dissects the mechanistic rationale, structural design, and biological evaluation workflows for these derivatives, providing a comprehensive framework for researchers and drug development professionals.

Mechanistic Rationale: The GPR119 Axis

To understand the biological activity of these derivatives, one must first understand the causality of the GPR119 signaling cascade. GPR119 is a

-

In Intestinal L-cells: Elevated intracellular cAMP activates Protein Kinase A (PKA) and Epac2, initiating the exocytosis of glucagon-like peptide-1 (GLP-1). GLP-1 is a potent incretin hormone that enhances glucose-dependent insulin secretion and promotes satiety.

-

In Pancreatic

-cells: Direct activation of GPR119 raises cAMP levels, which synergizes with elevated postprandial glucose to directly stimulate insulin release—a process known as Glucose-Stimulated Insulin Secretion (GSIS).

Why the N1-Linked Indolinyl-Pyrimidine Scaffold? The N1-linkage—where the nitrogen atom at position 1 of the indoline ring is directly bonded to the pyrimidine core—creates a highly rigid, planar geometry[2]. This rigidity is a deliberate design choice: it drastically reduces the entropic penalty upon receptor binding compared to flexible aliphatic linkers. The planar pyrimidine core acts as a critical hydrogen-bond acceptor with the receptor's transmembrane helices, while the hydrophobic indoline moiety projects deeply into a lipophilic pocket within the GPR119 binding site.

Structure-Activity Relationship (SAR) & Scaffold Optimization

The biological activity of N1-linked indolinyl-pyrimidines is exquisitely sensitive to specific substitution patterns. Foundational SAR studies, such as those by, demonstrate how targeted modifications yield sub-nanomolar potency[2]:

-

Pyrimidine Core Modifications: Substitution at the 2-position of the pyrimidine ring with a methylsulfonyl group (

) significantly enhances agonistic activity. The oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, anchoring the molecule within the receptor. -

Indoline Ring Halogenation: The introduction of halogens (e.g., 5-fluoro or 5-chloro) on the indoline ring increases the molecule's overall lipophilicity and metabolic stability, drastically lowering the

values into the single-digit nanomolar range[3]. -

Linker Dynamics: Attempts to replace the direct N1-aryl linkage with a flexible carbon chain completely abolish activity. This proves that the rigid N1-linkage is the indispensable pharmacophore required for proper spatial orientation[4], as corroborated by related fused-pyrimidine studies by .

Experimental Protocols: Self-Validating Biological Evaluation

To ensure trustworthiness and reproducibility, the biological activity of these derivatives must be evaluated through a tiered, self-validating system. The protocols below outline the causality behind each experimental step.

Protocol A: In Vitro cAMP Accumulation Assay

This assay measures the direct downstream effector of GPR119 activation to determine compound potency (

-

Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human GPR119 (CHO-hGPR119) in Ham's F12 medium. Seed at

cells/well in a 384-well microplate. -

Phosphodiesterase Inhibition (Critical Step): Pre-incubate the cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

-

Causality: IBMX inhibits endogenous phosphodiesterases that degrade cAMP. Without IBMX, the transient cAMP spikes generated by GPR119 activation would be rapidly hydrolyzed, leading to false-negative efficacy readouts.

-

-

Compound Treatment: Add the N1-linked indolinyl-pyrimidine derivatives in serial dilutions (from 10

M down to 0.1 nM) and incubate for exactly 30 minutes at 37°C[3]. -

Detection & Analysis: Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Calculate the

using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

Compounds exhibiting an in vitro

-

Animal Preparation: Fast male C57BL/6J mice (8-10 weeks old) for 16 hours prior to the experiment.

-

Causality: Fasting establishes a stable baseline blood glucose level and ensures that the observed insulinotropic effect of the drug is strictly dependent on the exogenous glucose challenge, accurately mimicking postprandial physiological conditions.

-

-

Dosing: Administer the test compound (e.g., 10 mg/kg) via oral gavage suspended in a vehicle of 0.5% methylcellulose. Wait 30 minutes to allow for gastrointestinal absorption and target receptor engagement.

-

Glucose Challenge: Administer an oral glucose load (2 g/kg).

-

Blood Sampling: Collect blood from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose load. Measure blood glucose using a handheld glucometer and calculate the reduction in the Area Under the Curve (AUC) relative to vehicle control.

Quantitative Data Summary

The table below synthesizes the biological activity of key N1-linked indolinyl-pyrimidine derivatives, illustrating the SAR principles discussed[3].

| Compound ID | Indoline Substitution | Pyrimidine Substitution | hGPR119 | Efficacy (% of max) | OGTT AUC Reduction (%) |

| Unsubstituted Lead | None (-H) | None (-H) | > 1,000 | N/A | N/A |

| Compound 49a | 5-Fluoro | 2-Methylsulfonyl | 3.9 | 98% | 24% |

| Compound 50a | 5-Chloro | 2-Methylsulfonyl | 7.7 | 95% | 21% |

Mandatory Visualization

GPR119 signaling cascade activated by N1-linked indolinyl-pyrimidine derivatives.

Self-validating biological evaluation workflow for GPR119 agonists.

References

-

Sato, K., Sugimoto, H., Rikimaru, K., Imoto, H., Kamaura, M., Negoro, N., Tsujihata, Y., Miyashita, H., Odani, T., & Murata, T. (2014). Discovery of a novel series of indoline carbamate and indolinyl pyrimidine derivatives as potent GPR119 agonists. Bioorganic & Medicinal Chemistry, 22(6), 1649-1666. URL:[Link]

-

Negoro, K., Yonetoku, Y., Moritomo, A., Hayakawa, M., Iikubo, K., Yoshida, S., Takeuchi, M., & Ohta, M. (2012). Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(21), 6442-6451. URL:[Link]

-

Ritter, K., Buning, C., Halland, N., Poverlein, C., & Schwink, L. (2016). G protein-coupled receptor 119 (GPR119) agonists for the treatment of diabetes: recent progress and prevailing challenges. Journal of Medicinal Chemistry, 59(8), 3579-3592. URL:[Link]

Sources

Technical Guide: Comparative Analysis of Indolin-1-yl and Indol-3-yl Pyrimidine Scaffolds in Medicinal Chemistry

Executive Summary

In the landscape of kinase inhibitor design and scaffold hopping, the distinction between indol-3-yl pyrimidines and indolin-1-yl pyrimidines represents a critical decision point in Lead Optimization (LO). While often grouped due to their shared bicyclic core and pyrimidine appendage, these two moieties are chemically and pharmacologically distinct.

This guide dissects the transition from the aromatic, C-linked indol-3-yl scaffold (a classic ATP-mimetic) to the non-aromatic, N-linked indolin-1-yl scaffold. We analyze the profound impact this "scaffold hop" has on hydrogen bonding vectors, metabolic stability, and synthetic accessibility.

Part 1: Structural & Electronic Divergence

The fundamental difference lies not just in the saturation of the C2-C3 bond, but in the vector of attachment and the electronic character of the nitrogen atom.

The Indol-3-yl Pharmacophore (C-Linked)

-

Aromaticity: The indole ring is fully aromatic (10

-electrons).[1] -

Planarity: The system is rigidly planar, favoring intercalation or stacking interactions within protein pockets.

-

H-Bonding: The N1-H remains unsubstituted. It acts as a critical Hydrogen Bond Donor (HBD) . In kinase inhibitors (e.g., Meridianins), this NH often binds to the backbone carbonyl of the "hinge region" (e.g., Glu, Leu residues).

-

Electronic Vector: The pyrimidine is attached at C3, an electron-rich site susceptible to electrophilic attack.

The Indolin-1-yl Pharmacophore (N-Linked)

-

Saturation: The C2-C3 bond is saturated (

hybridized). The 5-membered ring is not planar; it adopts a "puckered" envelope conformation. -

H-Bonding: The N1 is the attachment point for the pyrimidine. The H-bond donor capability is lost . The nitrogen lone pair participates in resonance with the pyrimidine ring (forming a urea-like or aniline-like conjugation), reducing the basicity of the pyrimidine.

-

Solubility & Entropy: The loss of planarity (puckering) often increases solubility compared to the flat indole. The

character introduces a different vector, orienting the bicyclic core differently in 3D space.

Comparative Visualization

Figure 1: Structural divergence highlighting the loss of the H-bond donor and the shift from C-C to C-N linkage.

Part 2: Pharmacological Implications (SAR)[1]

Kinase Hinge Binding (The Meridianin Model)

The indol-3-yl pyrimidine scaffold is exemplified by Meridianins , marine alkaloids that potently inhibit CDKs and GSK-3

-

Mechanism: The indole C3-pyrimidine acts as a bidentate ligand. The Indole N-H donates to the hinge, while the Pyrimidine N accepts from the hinge.

-

Criticality: Methylating the Indole N1 (converting to N-Me-Indole) often abolishes activity, proving the necessity of the donor.

The "Indoline Hop"

Switching to an indolin-1-yl pyrimidine is often done to:

-

Remove a Donor: If the H-bond donor is metabolically liable or causes poor permeability (high PSA), capping it with the pyrimidine removes this liability.

-

Alter Geometry: The indoline ring orients roughly 30-40° out of plane relative to the pyrimidine due to steric clash between the pyrimidine C-H and the indoline C2/C7 protons. This can fit "shaped" hydrophobic pockets better than flat aromatic stacks.

| Feature | Indol-3-yl Pyrimidine | Indolin-1-yl Pyrimidine |

| Linkage | C3-C(Pyr) | N1-C(Pyr) |

| H-Bond Profile | Donor (NH) + Acceptor (Pyr) | Acceptor Only (Pyr) |

| 3D Shape | Planar (Plate-like) | Twisted/Puckered |

| Metabolic Risk | Oxidation at C2; N-glucuronidation | Dehydrogenation to Indole |

| Primary Target Class | ATP-Competitive Kinase Inhibitors | Tubulin Inhibitors / Allosteric Modulators |

Part 3: Synthetic Methodologies & Protocols

The synthesis of these two isomers requires fundamentally different chemical logic: C-C bond formation (Suzuki/Vilsmeier) vs. C-N bond formation (SNAr/Buchwald).

Workflow Visualization

Figure 2: Divergent synthetic pathways. Route A focuses on Palladium-catalyzed C-C coupling or condensation. Route B utilizes Nitrogen nucleophilicity.

Experimental Protocols

Protocol A: Synthesis of Indol-3-yl Pyrimidine (Meridianin Analogue)

Methodology: Enaminone Condensation (Gribble/Meridianin Route)

Rationale: This method builds the pyrimidine ring onto the indole, avoiding the need for expensive boronic acids.

-

Reagents: 3-Acetylindole (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq), Guanidine HCl (3.0 eq), K2CO3 (4.0 eq), 2-Methoxyethanol.

-

Step 1 (Enaminone Formation):

-

Dissolve 3-acetylindole in DMF-DMA.

-

Reflux at 110°C for 6–12 hours under

. -

Monitor via TLC (formation of bright yellow spot).

-

Concentrate in vacuo to yield the crude enaminone intermediate (3-(dimethylamino)acryloylindole).

-

-

Step 2 (Cyclization):

-

Dissolve the crude intermediate in 2-methoxyethanol.

-

Add Guanidine HCl and K2CO3.

-

Reflux at 120°C for 18–24 hours.

-

-

Work-up:

-

Cool to RT. Pour into ice-water.

-

The precipitate is the indol-3-yl pyrimidine . Filter, wash with water and cold diethyl ether.

-

Validation:

H NMR will show the Indole NH (broad singlet >11 ppm) and the distinctive pyrimidine protons.

-

Protocol B: Synthesis of Indolin-1-yl Pyrimidine

Methodology: Nucleophilic Aromatic Substitution (SNAr)

Rationale: Indoline is a secondary amine and a moderate nucleophile. If the pyrimidine has a leaving group (Cl/F) activated by electron-withdrawing groups (or nitrogen positioning), SNAr is preferred over Pd-catalysis for atom economy.

-

Reagents: Indoline (1.2 eq), 2-Chloropyrimidine (or 4-chloropyrimidine) (1.0 eq), Diisopropylethylamine (DIPEA) (2.0 eq), Ethanol or n-Butanol.

-

Procedure:

-

Charge a reaction vial with 2-Chloropyrimidine and Ethanol (0.5 M concentration).

-

Add Indoline and DIPEA.

-

Heat to reflux (80–100°C) for 4–8 hours.

-

Note: If the pyrimidine is unactivated (electron-rich), microwave irradiation at 140°C for 30 mins is recommended.

-

-

Work-up:

-

Concentrate solvent.

-

Redissolve in EtOAc, wash with 1N HCl (to remove unreacted indoline and pyridine), then Brine.

-

Dry over MgSO4 and concentrate.

-

-

Validation:

H NMR will show the disappearance of the Indole NH signal. The indoline protons (C2/C3) will appear as triplets/multiplets in the 3.0–4.5 ppm aliphatic region, distinct from the aromatic region.

References

-

Gribble, G. W., et al. (2012). "Engineering of indole-based tethered biheterocyclic alkaloid meridianin into β-carboline-derived tetracyclic polyheterocycles." Beilstein Journal of Organic Chemistry.

-

Radwan, M. A., et al. (2020). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[1][2] Molecules (MDPI).

-

Wittliff, J. L., et al. (2022). "Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G via One-Pot Masuda Borylation-Suzuki Coupling." Marine Drugs.[3]

-

Zhang, H., et al. (2023). "Development and Application of Indolines in Pharmaceuticals." Frontiers in Chemistry.

-

El-Mekabaty, A., et al. (2011). "Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives." Journal of Applied Pharmaceutical Science.

Sources

4-(Indolin-1-yl)pyrimidin-2-amine: Technical Guide & Synthetic Protocol

This guide details the chemical identity, synthetic methodology, and structural properties of 4-(Indolin-1-yl)pyrimidin-2-amine , a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Identity & Structural Informatics

This compound represents a "privileged scaffold" fusion, combining the hydrogen-bonding capability of the 2-aminopyrimidine moiety with the hydrophobic, conformationally restricted indoline ring. It is distinct from the Meridianin class (which are indole-3-yl derivatives); here, the linkage is explicitly through the indoline nitrogen (N1).

Core Identifiers

| Property | Specification |

| Common Name | 4-(Indolin-1-yl)pyrimidin-2-amine |

| CAS Registry Number | 1401661-20-8 |

| Molecular Formula | C₁₂H₁₂N₄ |

| Molecular Weight | 212.25 g/mol |

| Canonical SMILES | Nc1nc(ccn1)N2CCc3ccccc32 |

| Isomeric SMILES | C1CN(C2=CC=CC=C21)C3=NC(=NC=C3)N |

| InChI String | InChI=1S/C12H12N4/c13-12-14-6-5-11(16-12)15-8-7-9-3-1-2-4-10(9)15/h1-6H,7-8H2,(H2,13,14,16) |

Structural Analysis & Pharmacophore

The molecule functions as a bidentate ligand in biological systems, particularly within the ATP-binding pockets of protein kinases.

-

Pyrimidine Head (H-Bonding): The 2-amino group acts as a hydrogen bond donor, while the pyrimidine ring nitrogens (N1/N3) act as acceptors. This "donor-acceptor-donor" motif is critical for interacting with the "hinge region" of kinase enzymes.

-

Indoline Tail (Hydrophobic): The indoline ring provides a rigid, hydrophobic bulk that occupies the solvent-accessible back pocket or the gatekeeper region, depending on binding orientation. Unlike a flat indole, the indoline's sp³ carbons (C2/C3) introduce a slight puckering, potentially improving shape complementarity in specific targets.

Structural Diagram (Graphviz)

Caption: Pharmacophore decomposition showing the H-bond donor/acceptor systems (Pyrimidine/Amine) linked to the hydrophobic Indoline effector.[1]

Synthetic Pathway

The synthesis of 4-(indolin-1-yl)pyrimidin-2-amine relies on a Nucleophilic Aromatic Substitution (S_NAr) . The 4-position of the pyrimidine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.

Reaction Scheme

Reagents:

-

Substrate: 4-chloropyrimidin-2-amine (CAS: 5305-59-9)

-

Nucleophile: Indoline (2,3-dihydro-1H-indole) (CAS: 496-15-1)

-

Solvent: Ethanol, n-Butanol, or Water (Green Chemistry)

-

Catalyst/Base: Catalytic HCl (acid-catalyzed) or DIPEA (base-catalyzed)

Mechanism

The reaction proceeds via a Meisenheimer Complex intermediate. The indoline nitrogen attacks the C4 carbon of the pyrimidine, pushing electron density onto the ring nitrogens. Re-aromatization expels the chloride leaving group.

Experimental Protocol (Self-Validating)

This protocol uses an acid-catalyzed approach in water/alcohol, which often provides higher purity by protonating the product (preventing side reactions) or the leaving group.

Step-by-Step Methodology:

-

Preparation:

-

In a 50 mL round-bottom flask, dissolve 4-chloropyrimidin-2-amine (1.0 eq, 5 mmol, 647 mg) in n-Butanol (10 mL).

-

Add Indoline (1.1 eq, 5.5 mmol, 655 mg).

-

Add Conc. HCl (0.1 eq, catalytic) or DIPEA (1.5 eq) depending on preference. Recommendation: Use DIPEA (1.3 mL) for easier workup of this specific amine.

-

-

Reaction:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to 100°C (Reflux) for 4–6 hours.

-

Validation Point: Monitor via TLC (System: 5% Methanol in DCM). The starting material (Rf ~0.4) should disappear, and a new, more polar spot (product) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If solid precipitates: Filter the solid and wash with cold ethanol.

-

If no precipitate: Evaporate the n-Butanol under reduced pressure. Resuspend the residue in EtOAc (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

-

Expected Yield: 75–85%.

-

Appearance: Off-white to beige solid.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for the SNAr coupling of indoline to the chloropyrimidine core.

Physicochemical Properties & Applications

Computed Properties

| Property | Value | Interpretation |

| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~50 Ų | Excellent oral bioavailability range (<140 Ų). |

| H-Bond Donors | 1 (NH₂) | Key for hinge binding in kinases. |

| H-Bond Acceptors | 3 (N) | Pyrimidine nitrogens + Amine N. |

Research Applications

-

Kinase Inhibition: This molecule serves as a core scaffold for inhibitors of CDK (Cyclin-Dependent Kinases) and Aurora Kinases . The 2-aminopyrimidine motif mimics the adenine ring of ATP.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (212 Da), it is an ideal "fragment" for screening libraries. It can be elaborated at the 5-position of the pyrimidine or the 5/6-positions of the indoline to increase potency and selectivity.

References

-

Chemical Identity & Suppliers

-

Structure Verification. PubChem Compound Summary. (General reference for Pyrimidin-2-amines). Available at: [Link]

-

-

Synthetic Methodology (SNAr on Pyrimidines)

-

Hauck, S. et al. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope". Preprints.org, 2023. (Validates acid-catalyzed SNAr protocols). Available at: [Link]

- BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions". (General protocol for aminopyrimidine synthesis).

-

- Biological Context (Scaffold Utility): Lombardo, L. J. et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity". J. Med. Chem., 2004. (Demonstrates the utility of the 2-aminopyrimidine scaffold).

Sources

Safety data sheet (SDS) for 4-(Indolin-1-yl)pyrimidin-2-amine

Technical Guide: Safe Handling and Profile of 4-(Indolin-1-yl)pyrimidin-2-amine

Executive Summary

This technical guide provides a comprehensive safety and operational profile for 4-(Indolin-1-yl)pyrimidin-2-amine (CAS: 1401661-20-8).[1] Designed for researchers in medicinal chemistry and drug discovery, this document moves beyond the standard Safety Data Sheet (SDS) format to integrate physicochemical properties, hazard causality, and rigorous handling protocols.

This compound is a distinct heterocyclic scaffold, fusing an electron-rich indoline ring with a 2-aminopyrimidine core. It is frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., Janus kinase or EGFR inhibitors), necessitating strict adherence to safety protocols due to its potential bioactivity and irritant properties.

Module 1: Compound Identity & Physicochemical Profile[2][3]

Understanding the physical nature of the compound is the first step in risk mitigation. The lipophilicity (LogP) and hydrogen bond donor/acceptor count suggest moderate membrane permeability, implying a need for dermal protection.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 4-(Indolin-1-yl)pyrimidin-2-amine |

| CAS Number | 1401661-20-8 |

| Synonyms | 2-Pyrimidinamine, 4-(2,3-dihydro-1H-indol-1-yl)- |

| Molecular Formula | C₁₂H₁₂N₄ |

| Molecular Weight | 212.25 g/mol |

| Appearance | Beige to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol |

| Melting Point | > 150°C (Predicted range: 180-185°C) |

| pKa (Predicted) | ~4.5 (Pyrimidinyl nitrogen) |

Module 2: Hazard Identification & Bioactivity

2.1 GHS Classification Based on the structural alerts of aminopyrimidines and indolines, this compound is classified under the WARNING signal word.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[2]

2.2 Mechanistic Hazard Insight The toxicity profile is derived from its pharmacophore. The 2-aminopyrimidine moiety is a classic "hinge binder" in kinase inhibition, designed to mimic ATP and form hydrogen bonds with the kinase active site. Consequently, inadvertent exposure may lead to off-target inhibition of endogenous kinases, potentially affecting cell signaling pathways.

Figure 1: Biological Interaction Potential This diagram illustrates the theoretical interaction of the scaffold with a kinase binding pocket, highlighting the necessity for containment.

Caption: Theoretical mechanism of action showing competitive binding at the ATP site, underscoring the need to prevent systemic exposure.

Module 3: Operational Safety Protocols

This section details the "How-To" for safe manipulation, ensuring a self-validating safety loop.

3.1 Engineering Controls

-

Primary Barrier: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

-

Airflow: Maintain face velocity at 80–100 fpm.

-

Containment: Use anti-static weighing boats to prevent dust dispersion.

3.2 Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) if outside hood; P100/Respirator if dust generation is high.

-

Hands: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended for solutions >10 mM.

-

Eyes: Chemical safety goggles.

3.3 Experimental Workflow: Solubilization & Handling The following workflow minimizes exposure risks during the most critical phase: preparing stock solutions.

Figure 2: Safe Solubilization Workflow

Caption: Step-by-step protocol for solubilizing the compound, emphasizing containment at the weighing and dissolution stages.

3.4 Storage & Stability

-

Temperature: Store at 2–8°C for short term; -20°C for long term.

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible.

-

Container: Amber glass vials to protect from potential photodegradation.

Module 4: Emergency Response

4.1 First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.

4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).

4.3 Accidental Release Measures

-

Spill Cleanup: Dampen the solid with water to avoid dust. Sweep up and shovel into a suitable closed container for disposal. Ventilate the area.[2]

Module 5: Regulatory & Disposal

5.1 Disposal Considerations

-

Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers.

5.2 Regulatory Status

-

TSCA (USA): Not listed. For R&D use only.

-

REACH (EU): Not registered.

-

Transport: Not classified as dangerous goods (DOT/IATA/IMDG) for transport, but standard "Keep Dry" precautions apply.

References

-

PubChem. (n.d.). 4-(1H-indol-3-yl)pyrimidin-2-amine (Compound Summary). National Library of Medicine. Retrieved March 3, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 3, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution for the Synthesis of Indolinyl-Pyrimidines

Introduction: The Strategic Importance of the Indolinyl-Pyrimidine Scaffold in Drug Discovery

The fusion of indoline and pyrimidine moieties through a C-N bond forms a privileged scaffold in modern medicinal chemistry. This structural motif is at the core of numerous therapeutic agents, particularly in oncology, where it has been successfully leveraged in the development of potent kinase inhibitors. The pyrimidine ring, an electron-deficient heterocarenes, serves as a versatile anchor for engaging with the hinge region of kinase active sites, while the indoline component can be strategically functionalized to achieve high affinity and selectivity by probing deeper into the ATP-binding pocket. The synthesis of these vital structures predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction, a powerful and highly adaptable method for forging the crucial aryl-nitrogen bond.

This comprehensive guide provides an in-depth exploration of the SNAr reaction between indolines and chloropyrimidines. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explores the critical parameters that govern reaction outcomes, and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on empowering the reader with the knowledge to not only replicate these procedures but also to rationally troubleshoot and optimize them for their specific synthetic targets.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction between an indoline and a chloropyrimidine proceeds through a well-established two-step addition-elimination mechanism.[1][2] Understanding this pathway is paramount for rational optimization of reaction conditions.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the indoline ring onto an electron-deficient carbon atom of the chloropyrimidine ring. This carbon is rendered electrophilic by the electron-withdrawing effect of the ring nitrogen atoms and the chloro substituent. This initial attack temporarily disrupts the aromaticity of the pyrimidine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is a key factor influencing the reaction rate.

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group. This elimination step is typically fast and irreversible, driving the reaction towards the formation of the final indolinyl-pyrimidine product.

dot graph "SNAAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Indoline [label="Indoline (Nucleophile)"]; Chloropyrimidine [label="Chloropyrimidine (Electrophile)"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)", fillcolor="#EA4335"]; Product [label="Indolinyl-Pyrimidine Product", fillcolor="#34A853"]; Chloride [label="Chloride Ion (Leaving Group)", shape=plaintext, fontcolor="#5F6368"];

Indoline -> Meisenheimer [label="Nucleophilic Attack"]; Chloropyrimidine -> Meisenheimer; Meisenheimer -> Product [label="Elimination"]; Meisenheimer -> Chloride; } caption: "SNAAr Mechanism: Indoline and Chloropyrimidine"

Controlling Regioselectivity in Dichloropyrimidines

A common challenge and a point of strategic importance in the synthesis of indolinyl-pyrimidines is controlling the regioselectivity when using dichloropyramidine substrates, such as 2,4-dichloropyrimidine. The position of substitution is dictated by the electronic and steric environment of the chloro-substituted carbons.

Generally, in 2,4-dichloropyrimidine, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate. However, this inherent selectivity can be influenced and even reversed by several factors:

-

Substituents on the Pyrimidine Ring: Electron-donating groups on the pyrimidine ring can alter the relative electrophilicity of the C2 and C4 positions. For instance, an electron-donating group at the C6 position can enhance the reactivity at the C2 position.[4]

-

Reaction Temperature: In some cases, lower temperatures may favor the kinetically controlled product (often C4 substitution), while higher temperatures can lead to the thermodynamically more stable product.

-

Catalysts: While often not strictly necessary, the use of certain catalysts can influence regioselectivity. For example, in related systems, specific ligands in palladium-catalyzed reactions can direct substitution to a less electronically favored position.

dot graph "Regioselectivity_Factors" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Regioselectivity [label="Regioselectivity\n(C2 vs. C4)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; ElectronicEffects [label="Electronic Effects\n(Ring Nitrogens, Substituents)", fillcolor="#EA4335"]; StericHindrance [label="Steric Hindrance\n(Nucleophile, Substituents)", fillcolor="#EA4335"]; ReactionConditions [label="Reaction Conditions\n(Temperature, Solvent, Base)", fillcolor="#EA4335"];

Regioselectivity -> ElectronicEffects; Regioselectivity -> StericHindrance; Regioselectivity -> ReactionConditions; } caption: "Factors Influencing Regioselectivity"

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of indolinyl-pyrimidines. These are intended as a starting point, and optimization may be necessary depending on the specific substrates and desired scale.

Protocol 1: General Procedure for the Synthesis of N-(Pyrimidin-4-yl)indolines

This protocol is a general method for the reaction of indoline with a chloropyrimidine in the presence of a non-nucleophilic base.

Materials:

-

Indoline (1.0 eq)

-

Chloropyrimidine (e.g., 2-chloropyrimidine or 2,4-dichloropyrimidine) (1.0 - 1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indoline and the chloropyrimidine.

-

Under an inert atmosphere, add the anhydrous solvent to dissolve or suspend the reactants.

-

Add the base (DIPEA or TEA) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(pyrimidin-4-yl)indoline.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the SNAr reaction, often leading to higher yields and shorter reaction times.

Materials:

-

Indoline (1.0 eq)

-

Chloropyrimidine (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous DMF

Procedure:

-

In a microwave reaction vial, combine the indoline, chloropyrimidine, and base.

-

Add anhydrous DMF.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the SNAr reaction between indoline derivatives and chloropyrimidines, highlighting the impact of different parameters on the reaction outcome.

| Chloropyrimidine | Indoline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Indoline | DIPEA | n-Butanol | 120 | 12 | 75 | [5] |

| 2-Chloro-5-nitropyrimidine | Indoline | K₂CO₃ | DMF | 80 | 4 | 92 | [6] |

| 4,6-Dichloropyrimidine | Indoline | TEA | Ethanol | Reflux | 6 | 85 | [7] |

| 2-Chloropyrimidine | 5-Fluoroindoline | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | [8] |

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Here are some common issues and strategies for optimization:

-

Low or No Reaction:

-

Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

-

Stronger Base: If an amine salt is forming, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary. Use with caution in protic solvents.

-

More Polar Solvent: Switching to a more polar aprotic solvent like DMSO can accelerate the reaction by stabilizing the charged Meisenheimer intermediate.

-

-

Formation of Side Products:

-

Hydrolysis: If water is present, hydrolysis of the chloropyrimidine can occur. Ensure anhydrous conditions by using flame-dried glassware and dry solvents.

-

Double Substitution: With di- or trichloropyrimidines, double substitution can be a problem. Use a stoichiometric amount of the indoline nucleophile or consider a stepwise approach.

-

-

Poor Regioselectivity:

-

Temperature Control: Carefully control the reaction temperature, as it can influence the kinetic versus thermodynamic product distribution.

-

Solvent Effects: The polarity of the solvent can subtly influence regioselectivity. A screen of different solvents may be beneficial.

-

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Start [label="Reaction Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low/No Yield"]; SideProducts [label="Side Products"]; PoorRegio [label="Poor Regioselectivity"]; IncreaseTemp [label="Increase Temperature", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; StrongerBase [label="Use Stronger Base", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeSolvent [label="Change Solvent", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anhydrous [label="Ensure Anhydrous Conditions", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stoichiometry [label="Adjust Stoichiometry", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TempControl [label="Fine-tune Temperature", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventScreen [label="Screen Solvents", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> LowYield; Start -> SideProducts; Start -> PoorRegio;

LowYield -> IncreaseTemp -> Success; LowYield -> StrongerBase -> Success; LowYield -> ChangeSolvent -> Success;

SideProducts -> Anhydrous -> Success; SideProducts -> Stoichiometry -> Success;

PoorRegio -> TempControl -> Success; PoorRegio -> SolventScreen -> Success; } caption: "Troubleshooting Workflow for Indolinyl-Pyrimidine Synthesis"

Conclusion

The nucleophilic aromatic substitution reaction between indolines and chloropyrimidines is a cornerstone of modern synthetic and medicinal chemistry. A thorough understanding of the underlying mechanism, the factors governing regioselectivity, and a systematic approach to optimization are essential for the successful synthesis of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers in their pursuit of novel therapeutics based on the indolinyl-pyrimidine scaffold.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). [Link]

-

Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Singh, P., & Kumar, A. (2015). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]

-

Abdel-Gawad, S. M., et al. (2011). Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 76-80. [Link]

-

Silva, A. M. S., et al. (2009). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 29(5), 1034. [Link]

-

Bhatia, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236. [Link]

-

Trilleras, J., et al. (2022). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Molecules, 27(22), 7793. [Link]

-

Panda, S. S., et al. (2009). Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents. Acta Poloniae Pharmaceutica, 66(5), 517-525. [Link]

-

JETIR. (2025, January). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Journal of Emerging Technologies and Innovative Research, 12(1). [Link]

-

Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

-

Reddy, T. J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

-

Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-434. [Link]

-

Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

-

Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]

-

Bhatia, S., et al. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Molecules, 26(17), 5236. [Link]

-

Kumar, A., et al. (2018). Selective Synthesis of N-Unsubstituted and N-Aryl Indoles by the Reaction of Arynes with Azirines. Organic Letters, 20(16), 4884-4888. [Link]

-

Wolska, I., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Gilmore, C. D., et al. (n.d.). S1 Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation. CORE. [Link]

-

Wang, Y., et al. (2018). Synthesis of 3-aryl-3-benzazepines via aryne[1][5] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines. Organic Chemistry Frontiers, 5(10), 1613-1617. [Link]

-

Bhatia, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236. [Link]

-

LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

El-Sayed, M. A. A., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(7), 1863. [Link]

-

Leitch, D. C., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). Chemical Science, 13(31), 9036-9045. [Link]

-

University of Tikrit College of Science. (n.d.). Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]